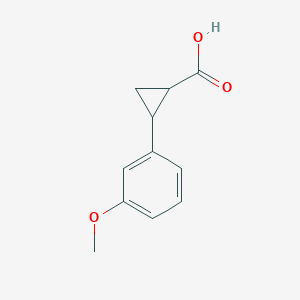

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids It features a cyclopropane ring substituted with a 3-methoxyphenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 3-methoxybenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often involve the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Decarboxylation Reactions

Decarboxylation is a major pathway under oxidative or thermal conditions:

-

One-Electron Oxidation : The radical cation intermediate (generated via oxidation) undergoes decarboxylation to yield a carbon-centered radical. Comparative studies show that replacing a C(CH₃)₂ group with a cyclopropane ring reduces the decarboxylation rate constant by >1,000-fold due to stereoelectronic effects .

-

Kinetic Data :

Reaction Condition Rate Constant (s⁻¹) Cyclopropane derivative oxidation <10³ Non-cyclopropane analog oxidation ~10⁶

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions, especially in basic environments:

-

Hydroxide-Induced Ring-Opening : In alkaline solutions, hydroxide ions attack the cyclopropane ring, leading to fragmentation. For example, the radical cation of a related cyclopropane derivative reacts with OH⁻ at pH ≥10, with a second-order rate constant of k ~10⁴ M⁻¹s⁻¹ .

-

Competitive Pathways : At pH 12, ring-opening dominates over decarboxylation due to increased nucleophilic attack .

Substitution and Functionalization

The methoxyphenyl group directs electrophilic substitution reactions:

-

Bromination/Chlorination : Halogenation occurs preferentially at the para position relative to the methoxy group, similar to other methoxy-substituted aromatics .

-

Demethylation : The methoxy group can be cleaved under strong acidic or reductive conditions to yield a phenolic derivative.

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound Modification | Key Reactivity Change |

|---|---|

| Bromine substitution (4-Bromo) | Increased electrophilicity at the aryl ring |

| Methyl vs. Methoxy substitution | Altered electronic effects and solubility |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of cyclopropane derivatives, including 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, in cancer therapy. These compounds have shown efficacy against various cancer types due to their ability to modulate key signaling pathways involved in tumor growth and metastasis.

- Case Study : A study published in Cancer Research demonstrated that analogs of cyclopropane derivatives inhibited the proliferation of human cancer cell lines, including breast and prostate cancers. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Its structural analogs have been shown to exhibit properties that may alleviate symptoms of neurodegenerative diseases.

- Case Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations.

Synthesis Pathways

The synthesis of this compound typically involves:

- Methoxylation : Introduction of the methoxy group onto the phenyl ring.

- Cyclopropanation : Formation of the cyclopropane ring through cyclization reactions.

These steps can be optimized using Lewis acid catalysts to enhance yields .

Pharmacology and Drug Development

The pharmacological profile of this compound suggests its potential as a lead compound in drug development.

Modulation of Transporters

Recent patent filings have explored the use of this compound as a modulator of ATP-binding cassette (ABC) transporters, which play a critical role in drug absorption and resistance mechanisms .

- Implication : By enhancing the efficacy of existing drugs through modulation of these transporters, the compound could improve therapeutic outcomes in various diseases.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors. The methoxy group and carboxylic acid moiety also play roles in modulating the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

- 2-(3-Ethoxyphenyl)cyclopropane-1-carboxylic acid

- 2-(3-Methoxyphenyl)cyclopropane-1-acetic acid

Uniqueness

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which influences its chemical reactivity and biological interactions. The cyclopropane ring adds strain and reactivity, making it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies.

Activité Biologique

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, also known as 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, particularly its role as an orexin receptor antagonist and its implications for treating various metabolic conditions.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₃NO₃ and a molar mass of approximately 207.23 g/mol. The presence of a methoxyphenyl group enhances its chemical properties, contributing to its biological activities. The cyclopropane ring structure is notable for its strain, which can lead to unique reactivity and interactions with biological targets.

Orexin Receptor Antagonism

Research indicates that this compound exhibits significant biological activity as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By inhibiting orexin receptor activity, this compound may have potential applications in treating:

- Sleep Disorders : Modulating orexin signaling may help manage conditions such as insomnia.

- Obesity : By affecting appetite regulation, it could serve as a therapeutic option for weight management.

- Metabolic Disorders : Its influence on orexin pathways suggests potential benefits in various metabolic conditions.

The mechanism by which this compound exerts its effects involves binding to orexin receptors, thereby inhibiting their activity. This inhibition can lead to alterations in physiological processes related to appetite and wakefulness.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced food intake and altered sleep patterns, supporting its role as an orexin antagonist.

- Binding Affinity Studies : Preliminary findings suggest that the compound has a high binding affinity for orexin receptors, indicating its potential efficacy in clinical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Orexin receptor antagonist | Inhibition of orexin signaling |

| Other cyclopropane derivatives | Varies (antitumor, anti-inflammatory) | Diverse mechanisms depending on structure |

| Cyclopropane amides | Anti-cancer | Modulation of kinase activity |

Synthesis Methods

Various synthesis methods for this compound have been reported, allowing for efficient production with varying yields. Techniques often involve cyclization reactions or modifications of existing cyclopropane derivatives.

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQTZPLHSZFWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553515 | |

| Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900254-25-3 | |

| Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.